
4-(1-Adamantyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Adamantyl)pyridine is a chemical compound with the molecular formula C₁₅H₁₉N. It is characterized by the presence of an adamantyl group attached to the fourth position of a pyridine ring. The adamantyl group is a bulky, tricyclic structure that imparts unique properties to the compound, making it of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(1-Adamantyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with 1-bromoadamantane. This reaction typically occurs under mild conditions and can be catalyzed by hydroxypyridines and 4-dimethylaminopyridine . Another method involves the use of montmorillonite K10 catalyst in a one-step procedure, where N-(adamantan-1-yl)acetoacetamide reacts with aldehyde derivatives and ammonium acetate in ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The montmorillonite K10 catalyst method is particularly favored for its simplicity and short reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Adamantyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the adamantyl group or the pyridine ring.
Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include DDQ, MnO₂, and air.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like alkyl halides and catalysts such as iodine or alkyl halides are employed.
Major Products: The major products formed from these reactions include various substituted pyridines and adamantyl derivatives, which have applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
4-(1-Adamantyl)pyridine has a wide range of applications in scientific research:
Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.
Wirkmechanismus
The mechanism by which 4-(1-Adamantyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
- 4-(1-Adamantyl)benzene
- 4-(1-Adamantyl)aniline
- 4-(1-Adamantyl)phenol
Comparison: Compared to these similar compounds, 4-(1-Adamantyl)pyridine is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for functionalization. The combination of the adamantyl group and the pyridine ring makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
60159-38-8 |
|---|---|
Molekularformel |
C15H19N |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
4-(1-adamantyl)pyridine |
InChI |
InChI=1S/C15H19N/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15/h1-4,11-13H,5-10H2 |
InChI-Schlüssel |
KYQAVZLMVPKEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


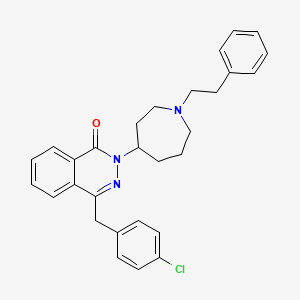
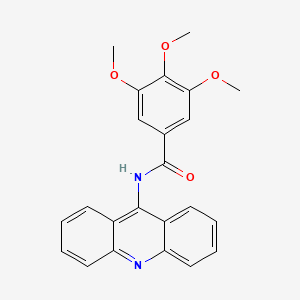

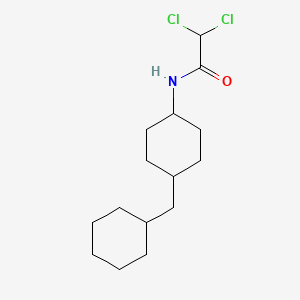
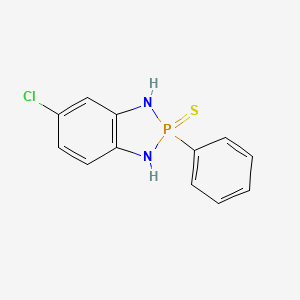
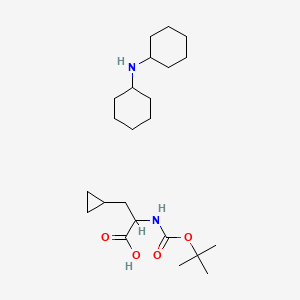
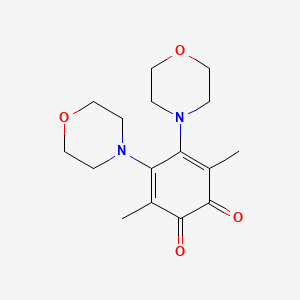
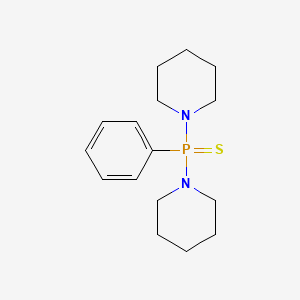
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
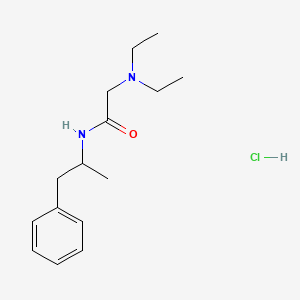
![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)
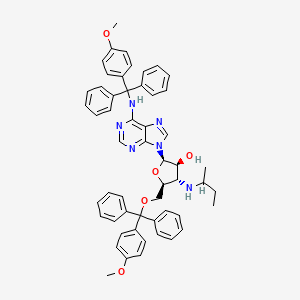
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
